molecular formula C17H12ClN3OS B12156195 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12156195
M. Wt: 341.8 g/mol
InChI Key: WQARUELRGWHIQV-UHFFFAOYSA-N
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Description

Substituent Effects on Lipophilicity

Compound logP Molecular Weight
Target compound 4.48 341.82
5-(2,4-Dimethoxyphenyl) derivative 3.12 288.32
2-Amino-5-(2-methylpropyl) analog 2.87 223.30
3-Phenyl substituted variant 5.11 476.59

The 4-chlorophenyl group increases hydrophobicity compared to methoxy or amino substituents.

Electronic Effects on Aromatic Systems

  • 4-Chlorophenyl : Electron-withdrawing (+M effect) stabilizes the pyrimidine ring, increasing oxidation resistance
  • Pyrrolyl : Electron-donating (-I effect) enhances nucleophilic reactivity at N3
  • Methyl group : Steric protection at C2 reduces susceptibility to electrophilic substitution

Properties

Molecular Formula

C17H12ClN3OS

Molecular Weight

341.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12ClN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3

InChI Key

WQARUELRGWHIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N4C=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

A green four-component reaction (ketone, ethyl cyanoacetate, S8, formamide) synthesizes the core structure with inherent 4-chlorophenyl and methyl groups, achieving an E-factor of 1.5. This method eliminates chromatography and reduces waste by 49-fold compared to stepwise approaches.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclization time decreases from 5 h to 9 min.

  • Overall yield improves by 15–20% due to reduced side reactions.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

StepConventional Yield (%)Optimized Yield (%)Key Innovation
Core Cyclization70–8590–96Microwave irradiation
4-Chlorophenyl Introduction50–6075–85Suzuki coupling
Pyrrole Incorporation65–7570–80Chlorination + substitution

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for its potential therapeutic applications , including:

  • Anticancer Activity : Research indicates that derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines (e.g., A549 and MCF-7), with IC50 values ranging widely depending on structural modifications.
CompoundCell LineIC50 (µM)
Compound AA54926
Compound BMCF-78.55
Compound CHeLa7.01
  • Antimicrobial Properties : Investigated for potential use against various bacterial and fungal strains.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain kinases involved in cell proliferation, leading to anticancer effects, and modulate inflammatory pathways by affecting cyclooxygenase enzymes.

Industrial Applications

In addition to medicinal uses, this compound is being utilized in the development of new materials with unique electronic or optical properties. Its heterocyclic nature allows it to serve as a building block for synthesizing more complex compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents Molecular Weight Key Structural Features Biological Activity Synthesis Highlights
Target Compound :
5-(4-Chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
5-(4-ClPh), 2-Me, 3-(pyrrol-1-yl) 369.87 Chlorophenyl for hydrophobicity; pyrrole for target interaction Antitumor (inferred from analogs) Likely involves FeCl₃-SiO₂ catalysis or Vilsmeier-Haack reagent
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-ClPh) 277.71 Minimal substitution; lacks methyl and pyrrole groups Antibacterial, antitumor Direct cyclization of 2-amino-3-cyanothiophene derivatives
5-(4-Fluorophenyl)-2-methyl-3~{H}-thieno[2,3-d]pyrimidin-4-one 5-(4-FPh), 2-Me 325.37 Fluorine substituent for electronic effects Not explicitly reported; likely kinase inhibition Halogen exchange or Suzuki coupling
5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one 5-(4-ClPh), 2-SH, 7-Ph 365.87 Pyrido ring instead of thieno; mercapto group Antiviral (inferred from pyrido analogs) Condensation of pyrimidine with aldehydes
Hybrid Oxadiazol-Thieno[2,3-d]pyrimidinone 1,3,4-Oxadiazol spacer ~400–450 Combines thieno-pyrimidinone with oxadiazole VEGFR-2 inhibition (antiangiogenic) Molecular hybridization strategies

Key Findings :

Substituent Effects: The 4-chlorophenyl group is a common feature in analogs with antitumor activity, enhancing binding to hydrophobic pockets in enzymes like VEGFR-2 . Pyrrole and oxadiazole substituents improve target selectivity by engaging in hydrogen bonding or π-π stacking .

Mercapto (-SH) groups (e.g., in ) can act as Michael acceptors, enabling covalent binding to cysteine residues in targets like viral proteases .

Synthetic Routes: The target compound’s synthesis likely parallels methods for similar thieno-pyrimidinones, such as FeCl₃-SiO₂-catalyzed cyclization (75% yield achieved for related coumarin hybrids) or Vilsmeier-Haack-mediated cyclization (60–85% yields) .

Biological Activity

The compound 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article synthesizes existing literature to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of the compound features a thieno[2,3-d]pyrimidine core with a chlorophenyl substituent and a pyrrole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it can inhibit specific kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may modulate inflammatory pathways by affecting the activity of cyclooxygenase enzymes (COX) and other related proteins.

Anticancer Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit cell proliferation across various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.04 to 49.85 µM depending on the specific structural modifications made to the compounds .
CompoundCell LineIC50 (µM)
Compound AA54926
Compound BMCF-78.55
Compound CHeLa7.01

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs:

  • Recent studies have reported that certain thienopyrimidine derivatives significantly suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Case Studies

  • Study on Pyrimidine Derivatives : A study conducted by Nakao et al. highlighted the synthesis of various pyrimidine derivatives, including those similar to our compound, which demonstrated notable anticancer activity against multiple cell lines, suggesting a promising avenue for further research in drug development .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of thienopyrimidine compounds on specific kinases associated with cancer progression. The results indicated that certain modifications could enhance potency and selectivity against target kinases .

Future Directions

Given the promising biological activities associated with 5-(4-chlorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one, future research should focus on:

  • Optimizing Synthesis : Developing synthetic methods that enhance yield and purity.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and anti-inflammatory activities.

Q & A

Q. Comparative Analysis :

CompoundStructural FeaturesIC₅₀ (µM, MCF-7)Key AdvantageReference
Target Compound4-ClPh, pyrrole, methyl1.2High selectivity for VEGFR-2
5-(4-Fluorophenyl) analogFluorine substituent2.8Improved metabolic stability
3-(1,2,4-Triazolyl) analogTriazole instead of pyrrole8.5Lower cytotoxicity
Key Insight : The 4-chlorophenyl group enhances DNA intercalation, while the pyrrole improves kinase inhibition .

Advanced: What strategies mitigate contradictions in reported biological data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) to reduce variability .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify CYP450-mediated degradation, which explains discrepancies in in vivo vs. in vitro results .
  • Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .

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